Cas no 402947-05-1 (2-(2,5-dimethoxyphenyl)-3-(4-nitrobenzenesulfonyl)-1,3-thiazolidine)

2-(2,5-dimethoxyphenyl)-3-(4-nitrobenzenesulfonyl)-1,3-thiazolidine Chemical and Physical Properties
Names and Identifiers
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- 2-(2,5-dimethoxyphenyl)-3-(4-nitrobenzenesulfonyl)-1,3-thiazolidine
- 2-(2,5-dimethoxyphenyl)-3-(4-nitrophenyl)sulfonyl-1,3-thiazolidine
- EU-0009338
- 402947-05-1
- AKOS021998862
- SR-01000474181
- Z57718048
- 2-(2,5-dimethoxyphenyl)-3-((4-nitrophenyl)sulfonyl)thiazolidine
- F0872-0036
- Oprea1_432239
- AKOS001638154
- SR-01000474181-1
-
- Inchi: 1S/C17H18N2O6S2/c1-24-13-5-8-16(25-2)15(11-13)17-18(9-10-26-17)27(22,23)14-6-3-12(4-7-14)19(20)21/h3-8,11,17H,9-10H2,1-2H3
- InChI Key: RBSVHUTZHFOUJE-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)[N+](=O)[O-])(N1CCSC1C1C=C(C=CC=1OC)OC)(=O)=O
Computed Properties
- Exact Mass: 410.06062865g/mol
- Monoisotopic Mass: 410.06062865g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 612
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 135Ų
2-(2,5-dimethoxyphenyl)-3-(4-nitrobenzenesulfonyl)-1,3-thiazolidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0872-0036-4mg |
2-(2,5-dimethoxyphenyl)-3-(4-nitrobenzenesulfonyl)-1,3-thiazolidine |
402947-05-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0872-0036-5mg |
2-(2,5-dimethoxyphenyl)-3-(4-nitrobenzenesulfonyl)-1,3-thiazolidine |
402947-05-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0872-0036-5μmol |
2-(2,5-dimethoxyphenyl)-3-(4-nitrobenzenesulfonyl)-1,3-thiazolidine |
402947-05-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0872-0036-1mg |
2-(2,5-dimethoxyphenyl)-3-(4-nitrobenzenesulfonyl)-1,3-thiazolidine |
402947-05-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0872-0036-2μmol |
2-(2,5-dimethoxyphenyl)-3-(4-nitrobenzenesulfonyl)-1,3-thiazolidine |
402947-05-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0872-0036-2mg |
2-(2,5-dimethoxyphenyl)-3-(4-nitrobenzenesulfonyl)-1,3-thiazolidine |
402947-05-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0872-0036-3mg |
2-(2,5-dimethoxyphenyl)-3-(4-nitrobenzenesulfonyl)-1,3-thiazolidine |
402947-05-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
2-(2,5-dimethoxyphenyl)-3-(4-nitrobenzenesulfonyl)-1,3-thiazolidine Related Literature
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Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
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Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
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Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
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Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
Additional information on 2-(2,5-dimethoxyphenyl)-3-(4-nitrobenzenesulfonyl)-1,3-thiazolidine
Compound CAS No. 402947-05-1: A Comprehensive Overview
The compound with CAS No. 402947-05-1, also known as 2-(2,5-dimethoxyphenyl)-3-(4-nitrobenzenesulfonyl)-1,3-thiazolidine, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of thiazolidines, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. The structure of this compound is characterized by a thiazolidine ring system with substituents that include a dimethoxyphenyl group and a nitrobenzenesulfonyl group, both of which contribute to its unique chemical properties.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging cutting-edge techniques such as molecular engineering and catalytic processes. These methods have not only improved the yield and purity of the compound but also opened up new avenues for its application in drug development. The presence of the dimethoxyphenyl group imparts aromatic stability and potential bioavailability, while the nitrobenzenesulfonyl group introduces electron-withdrawing effects that can modulate the compound's reactivity and pharmacokinetic properties.
In terms of biological activity, studies have shown that 2-(2,5-dimethoxyphenyl)-3-(4-nitrobenzenesulfonyl)-1,3-thiazolidine exhibits promising anti-inflammatory and antioxidant properties. Researchers have explored its potential as a lead compound for developing novel therapeutic agents targeting chronic inflammatory diseases and oxidative stress-related disorders. The compound's ability to inhibit key inflammatory pathways, such as COX-2 (cyclooxygenase-2), has been validated through in vitro assays, making it a compelling candidate for further preclinical studies.
The synthesis of this compound involves a multi-step process that begins with the preparation of the thiazolidine core. This is followed by functionalization with the respective substituents through nucleophilic aromatic substitution and sulfonation reactions. The use of environmentally friendly reagents and solvents has been prioritized in recent syntheses to align with green chemistry principles. Such approaches not only enhance sustainability but also reduce the overall cost and environmental impact of production.
In addition to its pharmacological applications, CAS No. 402947-05-1 has shown potential in materials science as a precursor for advanced polymers and coatings. Its sulfur-containing structure provides excellent thermal stability and mechanical properties, making it suitable for high-performance applications in industries such as aerospace and electronics. Ongoing research is focused on optimizing its polymerization behavior to achieve tailored material properties.
The integration of computational chemistry tools has significantly accelerated the understanding of this compound's molecular behavior. Advanced simulations using density functional theory (DFT) have provided insights into its electronic structure, reactivity profiles, and interaction mechanisms with biological targets. These computational studies complement experimental findings and guide the design of more effective derivatives.
In conclusion, CAS No. 402947-05-1 represents a versatile compound with multifaceted applications across various scientific domains. Its unique chemical structure, coupled with recent advancements in synthesis and characterization techniques, positions it as a valuable asset in both academic research and industrial development. As ongoing studies continue to unravel its full potential, this compound is poised to make significant contributions to the advancement of medicine and materials science.
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